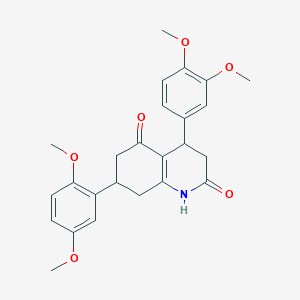![molecular formula C12H13BrN2S B5540174 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)
4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole derivatives involves conventional methods and microwave irradiation. The structures of the synthesized compounds are confirmed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds have been evaluated for their biological efficacy, indicating potential biomedical applications (Rodrigues & Bhalekar, 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, has been determined using X-ray diffraction techniques. These analyses offer insights into the geometry and electronic structure of the molecule, facilitating a deeper understanding of its chemical behavior and properties (Sathish et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives, including 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole, undergo various chemical reactions that result in the formation of complex structures with diverse properties. These reactions, often catalyzed by metals such as palladium, lead to the synthesis of compounds with potential applications in catalysis and as precursors for the synthesis of nanoparticles (Sharma et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives are closely related to their molecular structure. X-ray crystallography and spectroscopic methods provide detailed information on the conformation and stability of these compounds. The analysis of vibrational modes, electronic properties, and intermolecular interactions contributes to our understanding of their physical behavior and potential applications (Prasad et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole and its derivatives are influenced by their molecular structure. Studies on these compounds reveal information about their reactivity, stability, and potential chemical transformations. Understanding these properties is crucial for exploring their applications in various fields (Mary et al., 2015).
Applications De Recherche Scientifique
Catalytic Applications
Palladium(II) complexes derived from pyrazole-based ligands, similar in structure to "4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole", have been synthesized and characterized. These complexes demonstrated significant efficiency as catalysts in Suzuki-Miyaura coupling reactions, yielding up to 96% in 2 hours. They also served as precursors for the synthesis of palladium-based nano-particles, which further catalyzed Suzuki coupling reactions (Sharma et al., 2013).
Anticancer Activity
New pyrazole thiourea derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their apoptotic effects in human cancer cell lines. One of the derivatives showed significant apoptosis-inducing effects, highlighting the potential of these compounds in cancer research (Nițulescu et al., 2015).
Antimicrobial Activity
Thiazoles bearing pyridyl and triazolyl scaffolds, incorporating pyrazole moieties similar to the compound , have been synthesized and displayed antimicrobial activity against various bacteria and fungi. This research underlines the potential of pyrazole-based compounds in developing new antimicrobial agents (Tay et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfanyl-1,3,5-trimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-8-12(9(2)15(3)14-8)16-11-6-4-10(13)5-7-11/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAPCALKAKTEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromophenyl)sulfanyl]-1,3,5-trimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)


![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)


![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)
![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)